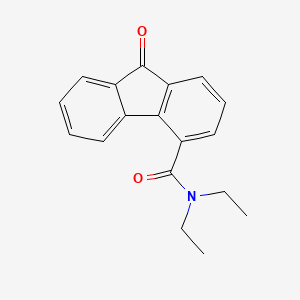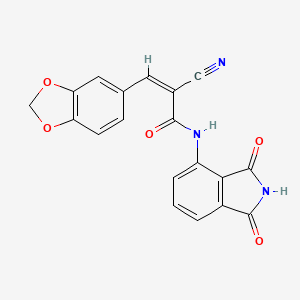
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP is a small molecule inhibitor that targets a specific protein involved in cancer cell growth and proliferation.
Wirkmechanismus
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide inhibits STAT3 by binding to its SH2 domain, which prevents STAT3 from binding to DNA and activating genes involved in cancer cell growth and survival. (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide also induces the degradation of STAT3, further reducing its activity. Additionally, (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide has been shown to inhibit the activity of other proteins involved in cancer cell growth and survival, such as AKT and ERK.
Biochemische Und Physiologische Effekte
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting cancer cell growth and proliferation, (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells. (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide also inhibits angiogenesis (the formation of new blood vessels), which is necessary for tumor growth and metastasis. Furthermore, (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide has been shown to enhance the immune response against cancer cells, making it a potential immunotherapy agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide for lab experiments is its specificity for STAT3, which reduces off-target effects. (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide also has a relatively low toxicity profile, making it a safer alternative to other cancer treatments. However, one limitation of (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the synthesis of (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide requires expertise in organic chemistry, which can make it challenging for labs without this expertise to obtain and use.
Zukünftige Richtungen
There are several future directions for research on (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide. One potential application is in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide has been shown to enhance the efficacy of these treatments by sensitizing cancer cells to their effects. Additionally, further research is needed to determine the optimal dose and administration route for (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide in vivo. Finally, (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide has potential applications in other diseases besides cancer, such as autoimmune and inflammatory diseases, which should be explored in future research.
Synthesemethoden
The synthesis of (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis of (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide are 2-cyano-3-(1,3-benzodioxol-5-yl)acrylic acid and 4-(2-bromoacetyl)-1,3-dioxoisoindoline. The reaction between these two compounds results in the formation of (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide. The purity of the synthesized (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in various types of cancer, including breast cancer, lung cancer, and colon cancer. (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide works by targeting a specific protein called STAT3, which is overexpressed in many types of cancer and promotes cancer cell growth and survival. By inhibiting STAT3, (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide can induce cancer cell death and reduce tumor growth.
Eigenschaften
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O5/c20-8-11(6-10-4-5-14-15(7-10)27-9-26-14)17(23)21-13-3-1-2-12-16(13)19(25)22-18(12)24/h1-7H,9H2,(H,21,23)(H,22,24,25)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORADKXYYMMZUCY-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=CC4=C3C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(1,3-dioxoisoindol-4-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-cyanophenyl)acetamide](/img/structure/B2586134.png)
![N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride](/img/structure/B2586135.png)
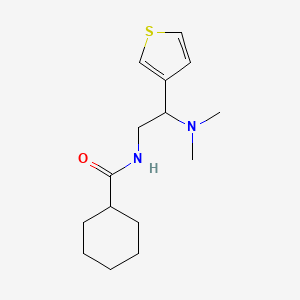
![4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine](/img/structure/B2586137.png)
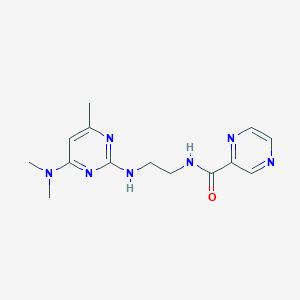
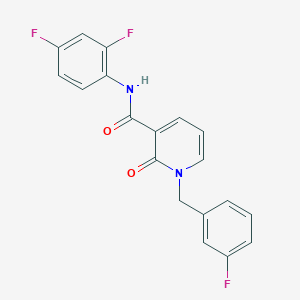
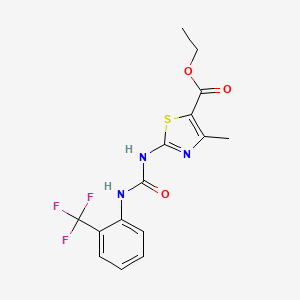


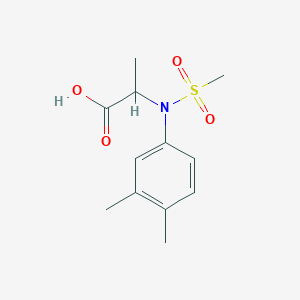
![N-(3-chlorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2586149.png)
